7-(6-Butoxy-5-methyl-2H-benzotriazol-2-yl)-3-phenyl-2H-1-benzopyran-2-one
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Overview
Description
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of benzotriazole derivatives, which are known for their stability and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one typically involves a multi-step process. One common method includes the following steps:
Preparation of the Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This involves the reaction of 5-butoxy-6-methylbenzotriazole with appropriate reagents under controlled conditions.
Coupling Reaction: The benzotriazole intermediate is then coupled with 3-phenylchromen-2-one using a suitable coupling agent, such as a palladium catalyst, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylcoumarin
- **3-(5-butoxy-6-methyl-2H-benzotriazol-
Properties
CAS No. |
125534-16-9 |
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Molecular Formula |
C26H23N3O3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-(5-butoxy-6-methylbenzotriazol-1-yl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C26H23N3O3/c1-3-4-12-31-24-16-22-23(13-17(24)2)29(28-27-22)20-11-10-19-14-21(18-8-6-5-7-9-18)26(30)32-25(19)15-20/h5-11,13-16H,3-4,12H2,1-2H3 |
InChI Key |
NZWVDAODQMTJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1C)N(N=N2)C3=CC4=C(C=C3)C=C(C(=O)O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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